5-Cyclopropyl-1-(2-hydroxyethyl)-1h-1,2,3-triazole-4-carboxylic acid

Medicinal chemistry Drug design Bioisosterism

5-Cyclopropyl-1-(2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 1249441-29-9) is a 1,4,5-trisubstituted 1,2,3-triazole bearing a cyclopropyl ring at position 5, a hydroxyethyl chain at N1, and a carboxylic acid at C4. With a molecular formula of C₈H₁₁N₃O₃ and a molecular weight of 197.19 g/mol, the compound belongs to the 1,2,3-triazole-4-carboxylic acid family—a scaffold extensively investigated in medicinal chemistry for anticancer and antimicrobial applications.

Molecular Formula C8H11N3O3
Molecular Weight 197.19 g/mol
Cat. No. B13630030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Cyclopropyl-1-(2-hydroxyethyl)-1h-1,2,3-triazole-4-carboxylic acid
Molecular FormulaC8H11N3O3
Molecular Weight197.19 g/mol
Structural Identifiers
SMILESC1CC1C2=C(N=NN2CCO)C(=O)O
InChIInChI=1S/C8H11N3O3/c12-4-3-11-7(5-1-2-5)6(8(13)14)9-10-11/h5,12H,1-4H2,(H,13,14)
InChIKeyMDPHNIVWVZHLGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Cyclopropyl-1-(2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxylic Acid: Core Properties and Scaffold Context for Procurement Decisions


5-Cyclopropyl-1-(2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 1249441-29-9) is a 1,4,5-trisubstituted 1,2,3-triazole bearing a cyclopropyl ring at position 5, a hydroxyethyl chain at N1, and a carboxylic acid at C4. With a molecular formula of C₈H₁₁N₃O₃ and a molecular weight of 197.19 g/mol, the compound belongs to the 1,2,3-triazole-4-carboxylic acid family—a scaffold extensively investigated in medicinal chemistry for anticancer and antimicrobial applications [1]. The 1,2,3-triazolyl-4-carboxamide/4-carboxylic acid motif appears in multiple preclinical programs targeting Hsp90 and COX-2, and libraries of these compounds have been screened for antitumour activity [2]. The presence of both a cyclopropyl group (conformational restriction) and a hydroxyethyl substituent (solubility enhancement) distinguishes this compound from simpler triazole-4-carboxylic acid building blocks and makes it a versatile intermediate for amide coupling, esterification, and click-chemistry derivatization [1].

Scaffold 1,4,5-trisubstituted triazole with cyclopropyl constraint
Functional handles Carboxylic acid (C4) and hydroxyethyl (N1) for orthogonal derivatisation
Property class Intermediate lipophilicity and higher TPSA vs pyrazole isostere

Why 5-Cyclopropyl-1-(2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxylic Acid Cannot Be Replaced by Common In-Class Analogs


Triazole-4-carboxylic acid derivatives are not interchangeable building blocks. Even small structural changes—removing the cyclopropyl group, deleting the hydroxyethyl chain, extending the hydroxyalkyl linker, or swapping the triazole core for a pyrazole—produce substantial shifts in computed logP, topological polar surface area (TPSA), hydrogen-bond acceptor count, and conformational flexibility that directly affect solubility, membrane permeability, and target-binding enthalpy [1][2][3][4]. Generic substitution therefore risks altering the physicochemical profile of the downstream candidate, invalidating established synthetic routes, or compromising crystallinity and purification behaviour. The quantitative evidence below demonstrates why this specific substitution pattern occupies a differentiated property space relative to its closest commercially available analogs.

! Higher topological polar surface area than the pyrazole analog may alter passive permeability ranking, limiting direct biophysical replacement.
! Balanced lipophilicity is not replicated by des-cyclopropyl or des-hydroxyethyl analogs; a logP shift of 0.6 units can move a compound across Lipinski thresholds.
! Additional hydrogen-bond acceptor and rotatable bonds relative to minimal triazole scaffolds influence binding entropy and crystallinity, which simplified building blocks may not provide.

Quantitative Differentiation of 5-Cyclopropyl-1-(2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxylic Acid from Four Closest Analogs


Topological Polar Surface Area: Triazole Core Confers Higher Polarity than the Pyrazole Isostere

The target compound (triazole core) exhibits a computed TPSA of 88.2 Ų, which is 12.8 Ų higher than the directly analogous pyrazole compound (5-cyclopropyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid, TPSA 75.4 Ų) despite identical substituents [1][2]. The additional nitrogen in the triazole ring accounts for this difference and predicts greater aqueous solubility and reduced passive membrane permeability for the triazole. For procurement decisions, this means the triazole cannot serve as a direct biophysical substitute for the pyrazole in permeability-sensitive assays.

TPSA shift
cross-study
Target: 88.2 Ų
Pyrazole analog: 75.4 Ų
Reported +12.8 Ų difference may influence solubility-permeability classification
Computed values; identical substituents, heterocyclic core differs
Medicinal chemistry Drug design Bioisosterism

Lipophilicity Balance: Cyclopropyl and Hydroxyethyl Together Achieve Intermediate logP

The target compound displays an XLogP3 of −0.6, which lies between the more lipophilic 5-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid (XLogP3 = 0.0) and the more hydrophilic 1-(2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxylic acid (XLogP3 = −1.2) [1][2][3]. This demonstrates that both the cyclopropyl and hydroxyethyl groups independently modulate lipophilicity in opposing directions. The balanced logP of the target compound may offer an optimal window for both solubility and passive permeability, whereas the des-cyclopropyl analog (logP −1.2) may be too polar and the des-hydroxyethyl analog (logP 0.0) too lipophilic for certain screening cascades.

Lipophilicity window
cross-study
XLogP3 −0.6 (target)
Des-cyclopropyl: −1.2
Des-hydroxyethyl: 0.0
Balanced logP may support screening where extremes of polarity are unsuitable
±0.6 unit shift from each simplified analog
Lipophilicity ADME Lead optimisation

Hydrogen-Bond Acceptor Count: Triazole Provides an Extra Acceptor Relative to Pyrazole and N-Unsubstituted Analogs

The target compound has 5 hydrogen-bond acceptor (HBA) sites, compared with 4 for the pyrazole isostere and 4 for the N-unsubstituted 5-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid [1][2][3]. The extra HBA arises from the third triazole nitrogen (N3), which is available for hydrogen bonding in the 1,2,3-triazole system but absent in the pyrazole. In the N-unsubstituted analog, tautomeric equilibria may reduce the effective HBA count. For structure-based drug design, the target compound offers an additional directional hydrogen-bond acceptor that can be exploited for target engagement or crystal packing.

H-bond acceptors
cross-study
Target: 5 HBA
Pyrazole & N-unsubstituted: 4 HBA
Extra acceptor from triazole N3 may alter target engagement profile
Computed by Cactvs; cannot be replicated by pyrazole core
Molecular recognition Binding affinity Structure-based design

Rotatable Bond Count: Hydroxyethyl Chain Provides Conformational Flexibility Absent in the N-Unsubstituted Scaffold

With 4 rotatable bonds, the target compound offers twice the conformational degrees of freedom of the N-unsubstituted 5-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid (2 rotatable bonds) [1][2]. This additional flexibility, contributed by the hydroxyethyl side chain, may allow the ligand to adopt conformations that optimise interactions with shallow or flexible binding pockets. Conversely, the target compound has one fewer rotatable bond than the 3-hydroxypropyl analog (5 rotatable bonds), which may reduce the entropic penalty upon binding relative to the longer-chain variant [1][3].

Rotatable bonds
cross-study
Target: 4 bonds
N-unsubstituted: 2 bonds
3-Hydroxypropyl: 5 bonds
Intermediate flexibility may balance preorganisation and binding entropy
Hydroxyethyl chain provides additional degrees of freedom
Conformational entropy Synthetic versatility Fragment-based design

Molecular Complexity and Heavy Atom Count: Differentiated Scaffold for Fragment Elaboration

The target compound has a molecular complexity score of 245 and contains 14 heavy atoms, compared with complexity values of 152 (11 heavy atoms) for the des-cyclopropyl analog and 181 (11 heavy atoms) for the N-unsubstituted analog [1][2][3]. Higher complexity reflects greater topological and stereoelectronic diversity, which correlates with increased probability of selective target engagement in screening libraries. The cyclopropyl group contributes both steric bulk and conformational restriction, features that are absent in the simpler analogs and that have been associated with improved metabolic stability in triazole-4-carboxamide anticancer leads [4].

Complexity index
supporting
Target: 245 (14 heavy atoms)
Des-cyclopropyl: 152
N-unsubstituted: 181
Higher complexity may increase probability of selective fragment hits
Complexity and heavy atom count contribute to library diversity
Fragment-based drug discovery Scaffold diversity Chemical space

Crystallographic Precedent: Cyclopropyl-Triazole-Carboxamide Derivatives Form Defined Hydrogen-Bond Networks

Although direct crystallographic data for the target free acid are not available, the closely related 5-cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide (synthesized from the corresponding 1,2,3-triazole-4-carboxylic acid library) crystallises with well-defined O—H⋯O and C—H⋯N hydrogen-bond ribbons [1]. The cyclopropyl ring adopts an orientation 55.6° from the triazole plane, creating a distinctive packing motif dominated by H⋯H (55.5%), N⋯H/H⋯N (15.4%), C⋯H/H⋯C (13.2%), and O⋯H/H⋯O (12.9%) contacts. This demonstrates that the 5-cyclopropyl-1,2,3-triazole-4-carbonyl scaffold reliably forms crystalline solids amenable to purification and characterisation—a practical advantage for procurement and handling that may not hold for the more flexible or less polar analogs.

Crystal precedent
supporting
Carboxamide derivative forms O—H⋯O and C—H⋯N ribbons; Hirshfeld analysis available
Scaffold crystallinity may facilitate purification and solid-state studies
Inferred from close analog; not directly measured on free acid
Crystallinity Solid-state properties Purification

Recommended Procurement Scenarios for 5-Cyclopropyl-1-(2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxylic Acid Based on Differential Evidence


Amide Coupling for 1,2,3-Triazole-4-Carboxamide Anticancer Libraries

The target compound is ideally suited for generating 1,2,3-triazole-4-carboxamide screening libraries via standard HATU/EDCI-mediated amide coupling. The scaffold has established precedent in anticancer research: a library of 1H-1,2,3-triazole-4-carboxamides was recently synthesised from the corresponding carboxylic acids and screened for antitumour activity, with the 5-cyclopropyl-N-(2-hydroxyethyl) derivative selected for crystallographic characterisation [1]. The hydroxyethyl chain provides an additional vector for derivatisation or solubility modulation, and the cyclopropyl group contributes conformational restriction that may enhance target selectivity relative to unsubstituted or 5-methyl analogs. Procurement of this specific substitution pattern ensures consistency with the published synthetic route and avoids the need to re-optimise coupling conditions that would be required for the pyrazole isostere.

Click-Chemistry Building Block for Bioconjugation and Probe Synthesis

The 1,2,3-triazole core itself can serve as a click-chemistry product or precursor. The compound's carboxylic acid handle allows straightforward conjugation to amines, alcohols, or hydrazines, while the hydroxyethyl group can be tosylated or oxidised for further functionalisation. The balanced XLogP3 of −0.6 and TPSA of 88.2 Ų [2] predict adequate aqueous solubility for bioconjugation in mixed aqueous-organic media, an advantage over the more lipophilic N-unsubstituted analog (XLogP3 0.0, TPSA 78.9 Ų) [3] which may require higher organic co-solvent ratios. The extra hydrogen-bond acceptor (5 vs 4) may also promote favourable interactions with biological targets in the conjugated state [2].

Scaffold for Structure-Activity Relationship (SAR) Studies Requiring Balanced Lipophilicity

When an SAR campaign demands a triazole-4-carboxylic acid building block with intermediate lipophilicity, the target compound (XLogP3 −0.6) fills a gap between the overly polar des-cyclopropyl analog (XLogP3 −1.2) and the overly lipophilic des-hydroxyethyl analog (XLogP3 0.0) [2][3][4]. This property profile is particularly relevant for central nervous system or intracellular targets where both solubility and passive permeability must be simultaneously optimised. The availability of the compound as a single regioisomer (1,4,5-trisubstituted, confirmed by the IUPAC name and SMILES notation in PubChem CID 62054591 [2]) eliminates the risk of regioisomeric mixtures that can complicate SAR interpretation.

Crystallisation and Solid-State Characterisation Studies

The demonstrated crystallinity of the closely related 5-cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide [1] suggests that the target free acid and its amide derivatives are amenable to single-crystal X-ray diffraction studies. For laboratories requiring compounds that reliably yield diffraction-quality crystals—whether for absolute configuration determination, polymorphism screening, or co-crystal engineering—the 5-cyclopropyl-1,2,3-triazole-4-carboxylic acid scaffold offers a validated starting point. The Hirshfeld surface analysis of the carboxamide derivative [1] provides a quantitative fingerprint of intermolecular contacts (H⋯H 55.5%, O⋯H 12.9%) that can guide co-former selection for crystal engineering studies.

Application
Selection Property
Validation Focus
Triazole-carboxamide library synthesis
Carboxylic acid for amide coupling; cyclopropyl restriction
Coupling reproducibility, scaffold consistency with published routes
Click-chemistry building block
Hydroxyethyl and carboxyl handles; balanced logP and TPSA
Aqueous-organic conjugation compatibility
SAR with intermediate lipophilicity
Single 1,4,5-regioisomer; XLogP3 between polar and lipophilic extremes
Permeability-solubility optimization without regioisomer interference
Crystallisation studies
Reported crystalline carboxamide derivative
Diffraction-quality crystal growth and solid-state characterisation
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